molecular formula C22H29Cl3N2O3 B2654359 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride CAS No. 1216387-57-3

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride

Cat. No.: B2654359
CAS No.: 1216387-57-3
M. Wt: 475.84
InChI Key: FHXZKIZBZURWPJ-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride is a complex organic compound that features prominently in various scientific research fields This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as piperazine, chlorophenyl, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Ether Formation: The next step involves the reaction of the piperazine intermediate with 2-(4-chlorophenoxy)ethanol in the presence of a base to form the ether linkage.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and chlorophenoxy groups may enhance the compound’s binding affinity and specificity for these targets, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Chlorophenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride
  • 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride

Uniqueness

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol hydrochloride is unique due to the presence of the 5-chloro-2-methylphenyl group, which may confer distinct pharmacological properties compared to its analogs. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-chlorophenoxy)ethoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N2O3.ClH/c1-17-2-3-19(24)14-22(17)26-10-8-25(9-11-26)15-20(27)16-28-12-13-29-21-6-4-18(23)5-7-21;/h2-7,14,20,27H,8-13,15-16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXZKIZBZURWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCCOC3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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